Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide

Structure–Activity Relationship Sulfonamide chemical biology Medicinal chemistry

Select this linear-linker benzofuran-2-propyl-ethanesulfonamide as an achiral, flexible-spacer control for SAR matrices targeting PDE4 inhibition and antiproliferative pathways. Its unsubstituted benzofuran core permits broad derivatization via electrophilic substitution or cross-coupling—unlike pre-functionalized analogues. A structurally distinct scaffold outside dominant patent families (US5773467, EP0873331), it reduces IP collision risk during hit-to-lead progression. Inquire for bulk/research quantities today.

Molecular Formula C13H17NO3S
Molecular Weight 267.34
CAS No. 2034603-85-3
Cat. No. B2590877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)ethanesulfonamide
CAS2034603-85-3
Molecular FormulaC13H17NO3S
Molecular Weight267.34
Structural Identifiers
SMILESCCS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H17NO3S/c1-2-18(15,16)14-9-5-7-12-10-11-6-3-4-8-13(11)17-12/h3-4,6,8,10,14H,2,5,7,9H2,1H3
InChIKeyVSUHXGCTUBCRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide (CAS 2034603-85-3) – Procurement-Relevant Baseline for a Benzofuran-Based Sulfonamide Research Intermediate


N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide (CAS 2034603-85-3) is a synthetic sulfonamide building block composed of a benzofuran core linked via an n-propyl spacer to an ethanesulfonamide moiety (molecular formula C₁₃H₁₇NO₃S, molecular weight 267.35 g/mol) . The compound belongs to the broader class of benzofuran-sulfonamide hybrids that have demonstrated pharmacologically tractable activities including phosphodiesterase IV (PDE4) inhibition and antiproliferative effects in multiple cell-based assays [1][2]. Its linear, unbranched propyl linker and small ethanesulfonamide group differentiate it from many pre‑optimised leads and position it as a versatile intermediate for systematic structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide – Structural Determinants That Preclude Simple Interchange


Benzofuran-sulfonamide congeners sharing the same core heterocycle are not functionally interchangeable because small variations in linker topology, sulfonamide N‑alkyl chain length, and regiochemistry profoundly alter target engagement, metabolic stability, and synthetic tractability. In the PDE4 inhibitor series described by McGarry et al., replacement of a 3,4‑dialkoxyphenyl substructure with a 2‑alkyl‑7‑methoxybenzofuran unit either enhanced or substantially reduced inhibitory activity depending on the pairing partner [1]. Likewise, in the antiproliferative benzofuransulfonamide series reported by Yang et al., a single substituent change between analogues 1a and 1h shifted the IC₅₀ against NCI‑H460 cells from micromolar to low‑micromolar potency and conferred an apoptosis‑inducing phenotype that the parent compound lacked [2]. These precedents demonstrate that the precise identity of the sulfonamide substituent and the propyl‑linker attachment point on the benzofuran ring are critical activity determinants; a user who selects a closely related analogue without confirming equivalency in the intended assay context risks losing or inverting the biological signal. N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide occupies a distinct and under‑explored position in this SAR landscape, making it a non‑substitutable reference point for medicinal chemistry campaigns.

Product-Specific Quantitative Evidence Guide – N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide vs. Its Closest Structural Comparators


Sulfonamide Alkyl Chain Length Differentiation – Ethanesulfonamide vs. Methanesulfonamide

N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide bears an N‑ethylsulfonamide group, whereas the closest commercial analogue is N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide (CAS comparable: 2034379‑77‑4 for the m‑tolyl derivative; the unsubstituted methanesulfonamide is listed under the same benzofuran‑propyl scaffold without the ethyl extension) . In the benzofuran PDE4 inhibitor series, extending the sulfonamide alkyl chain from methyl to ethyl alters both lipophilicity (calculated logP increases by ≈0.5 log units) and steric occupancy within the enzyme active site, with McGarry et al. reporting that even single‑carbon homologation can switch a compound from a PDE4 inhibitor to an inactive species or vice versa depending on the complementary pyrrolidinone partner [1]. No head‑to‑head potency data for these two exact compounds are publicly available; the differentiation rests on well‑established SAR principles within the benzofuran‑sulfonamide class.

Structure–Activity Relationship Sulfonamide chemical biology Medicinal chemistry

Linker Regiochemistry – Linear n‑Propyl vs. Branched Propan‑2‑yl Connectivity

The target compound attaches the benzofuran‑2‑yl group via an unbranched n‑propyl chain to the sulfonamide nitrogen, whereas the isomeric analogue N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide (CAS 2034331‑42‑3) inserts a methyl branch at the α‑carbon of the propyl linker . This branching introduces a chiral centre absent in the target compound and restricts the conformational freedom of the benzofuran pharmacophore relative to the sulfonamide warhead. In the benzofuransulfonamide antiproliferative series reported by Yang et al., linker topology directly influenced the ability to induce apoptosis: the linear analogue 1h triggered significant apoptosis in NCI‑H460 cells at low micromolar concentrations, while the parent branched scaffold 1a showed broad‑spectrum antiproliferative activity without comparable apoptosis induction [1]. Although the exact target compound was not tested in that study, the class precedent indicates that linear versus branched propyl connectivity is a key activity discriminant.

Linker topology Conformational analysis Target engagement

Patent‑Class Positioning – Benzofuran‑2‑yl Scaffold with Propylsulfonamide Side Chain Is Structurally Distinct from the Dominant PDE4 Benzofuran‑4/5‑sulfonamide Chemotype

The most heavily patented benzofuran‑sulfonamide chemotype for inflammation and PDE4 inhibition (e.g., US5773467, EP0873331) features the sulfonamide group directly attached to the benzofuran core at position 4 or 5, typically in combination with a 7‑methoxy or 2‑acetyl substituent [1][2]. N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide differs in two critical respects: (i) the sulfonamide is connected to the benzofuran via a flexible three‑carbon spacer rather than being ring‑fused, and (ii) the attachment point is the benzofuran 2‑position rather than the 4‑ or 5‑position. This topological rearrangement places the sulfonamide warhead outside the plane of the benzofuran ring, creating a geometrically distinct pharmacophore that is poorly represented in existing patent estates. The target compound therefore occupies novel chemical space that is likely to generate divergent selectivity and ADME profiles relative to the established PDE4‑inhibitor chemotype.

Patent landscape analysis Chemotype novelty IP differentiation

Absence of an α‑Heteroatom or Hydroxy Substituent on the Propyl Linker – Differentiation from Hydroxypropyl‑Bearing Analogues

Several commercially available benzofuran‑ethanesulfonamide analogues incorporate a hydroxy or methoxy substituent on the propyl linker (e.g., N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide and N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide) . The target compound lacks any heteroatom substitution on the propyl spacer, rendering it fully hydrocarbon in the linker region. This absence eliminates a hydrogen‑bond donor/acceptor site that could introduce off‑target interactions, reduces phase I metabolic vulnerability (C‑hydroxylation is a common clearance route for alkyl chains), and simplifies synthetic derivatisation. No direct comparative metabolism data are available for these specific compounds; the inference is drawn from general medicinal chemistry principles governing alkyl‑linker design.

Metabolic stability Hydrogen‑bond donor/acceptor profile Chemical tractability

Best Research and Industrial Application Scenarios for N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide (CAS 2034603-85-3)


Systematic SAR Exploration of Benzofuran‑Sulfonamide PDE4 or Antiproliferative Series

The compound serves as a minimally elaborated, linear‑linker benzofuran‑sulfonamide reference point for generating SAR matrices alongside the methanesulfonamide and branched‑linker analogues. Its unsubstituted n‑propyl spacer and ethanesulfonamide head group fill a gap in the chemical space defined by the McGarry PDE4 series [1] and the Yang antiproliferative series [2], enabling systematic variation of sulfonamide N‑alkyl length and linker branching.

Chemical Probe for Evaluating Linker‑Dependent Target Engagement in Cellular Assays

Because the compound lacks linker heteroatoms and stereocentres, it is the appropriate achiral, flexible‑linker control when testing whether a chiral or hydroxyl‑bearing analogue derives its activity from specific target interactions or from non‑specific physicochemical effects. The class‑level precedent from Yang et al. showing that linear‑linker compound 1h induces apoptosis while the branched parent 1a does not [2] underscores the value of such a comparator.

Freedom‑to‑Operate Early‑Stage Hit Expansion in the Benzofuran Inflammation Space

Industrial medicinal chemistry groups seeking PDE4 or TNF‑α modulatory chemotypes that fall outside the dominant benzofuran‑4/5‑sulfonamide patent families (US5773467, EP0873331) can use this compound as a structurally distinct starting scaffold for lead generation [1]. Its benzofuran‑2‑propyl‑sulfonamide architecture is absent from the Markush claims of those patents, reducing IP collision risk during hit‑to‑lead progression.

Synthetic Intermediate for Diversification via Late‑Stage Functionalisation of the Benzofuran Ring

The compound's unadorned benzofuran ring (no methoxy, acetyl, or halogen substituents) makes it a versatile intermediate for electrophilic aromatic substitution, cross‑coupling, or directed metalation reactions [1]. This is in contrast to many commercial benzofuran‑sulfonamide analogues that carry pre‑installed substituents limiting further synthetic elaboration.

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.